The synthesis of 19-nordeoxycorticosterone can be achieved through several chemical pathways. One prominent method involves the conversion of 19-hydroxyaldosterone through a series of reactions including acetylation, reduction, and oxidation. The process typically begins with the preparation of 19-hydroxyaldosterone, which can then be transformed using zinc-acetic acid in isopropanol to yield the desired product.
A more recent biocatalytic approach has been reported, which allows for the efficient hydroxylation of steroid precursors. This method has demonstrated high yields (up to 80%) and reduced the number of synthetic steps significantly compared to traditional chemical methods, making it a valuable technique for producing C19-nor steroids like 19-nordeoxycorticosterone .
The molecular formula for 19-nordeoxycorticosterone is C18H24O3. Its structure features a steroid nucleus with specific functional groups that define its biochemical properties. The absence of the carbon atom at position 19 results in unique steric and electronic characteristics that influence its interaction with biological receptors.
The structural representation includes four fused rings typical of steroid compounds, with hydroxyl groups at specific positions contributing to its reactivity and biological function. Detailed spectroscopic analyses, such as nuclear magnetic resonance spectroscopy, have been utilized to confirm its structure .
19-Nordeoxycorticosterone participates in several chemical reactions typical of steroid compounds. These include:
These reactions are crucial for synthesizing derivatives and studying the metabolic pathways involving this compound .
The mechanism of action for 19-nordeoxycorticosterone primarily involves its interaction with mineralocorticoid receptors in target tissues such as the kidneys. Upon binding to these receptors, it influences sodium reabsorption and potassium excretion, thereby playing a role in regulating blood pressure and fluid balance.
Research indicates that 19-nordeoxycorticosterone may act as an agonist or antagonist depending on the tissue context, which highlights its potential dual role in physiological processes .
These properties are essential for understanding its behavior in biological systems and during synthetic processes .
19-Nordeoxycorticosterone has several applications in scientific research:
19-Nor-deoxycorticosterone (19-nor-DOC) was first identified as a hypertensinogenic mineralocorticoid in the late 20th century. Initial research in 1979 isolated this steroid from the urine of rats with regenerating adrenals, revealing its structural similarity to deoxycorticosterone (DOC) but lacking the C19 methyl group (angular methyl group at C10) [8]. This structural distinction – a C18 steroid nucleus with 21-hydroxy-Δ4,3-ketone configuration – was confirmed via mass spectrometry and nuclear magnetic resonance (NMR) analysis, showing a molecular weight of 302.4 g/mol [5] [8]. By 1981, 19-nor-DOC was detected in human urine, and subsequent studies in 1992 demonstrated its direct production by aldosterone-producing adrenal adenomas in hypertensive patients, cementing its pathophysiological significance [3] [8].
Table 1: Key Milestones in 19-Nor-DOC Characterization
Year | Discovery | Experimental Evidence |
---|---|---|
1979 | First isolation from rat urine | Structural elucidation via chromatography and spectroscopy |
1981 | Detection in human urine | Radioimmunoassay of normotensive and hypertensive subjects |
1985 | Identification of rat adrenal metabolites (19-nor-corticosterone) | In vitro incubations with NMR validation |
1992 | Demonstration of adrenal tumor production | Adrenal/renal vein catheterization in primary aldosteronism patients |
The dominant route for 19-nor-DOC biosynthesis occurs in the adrenal cortex via cytochrome P450-dependent hydroxylations. DOC serves as the principal precursor: cytochrome P450C11 (CYP11B) catalyzes the 19-hydroxylation of DOC to form 19-hydroxy-DOC (19-OH-DOC). This intermediate undergoes non-enzymatic dehydration or enzymatic oxidation to yield 19-nor-DOC [1]. Studies in hamster adrenal models confirmed CYP11B’s dual 11β-hydroxylase and 19-hydroxylase activities, with conversion efficiencies exceeding 70% in cell-based assays [1].
Extra-adrenal synthesis is implicated in renal and tumor tissues:
Table 2: Enzymes Catalyzing 19-Nor-DOC Biosynthesis
Enzyme | Tissue Localization | Reaction Catalyzed | Substrate Specificity |
---|---|---|---|
Cytochrome P450C11 | Adrenal cortex | DOC → 19-OH-DOC → 19-nor-DOC | High affinity for DOC |
21-Hydroxylase | Kidney microsomes | 19-OH-Progesterone → 19-OH-DOC | Broad steroid substrate |
11β-HSD2 | Kidney/colon | 19-nor-DOC ↔ 19-nor-corticosterone | Mineralocorticoids |
19-Nor-DOC is a metabolic intermediate for neuroactive steroids. In the brain, it is reduced to 19-nor-allotetrahydrodeoxycorticosterone (19-nor-THDOC), a potent positive allosteric modulator of GABAA receptors. This conversion enhances chloride ion influx, exerting anxiolytic and anticonvulsant effects during stress responses. Acute stress elevates adrenal-derived 19-nor-DOC, increasing cortical 19-nor-THDOC levels by 4.3-fold in murine models, thereby modulating neuronal excitability [6] [2].
Genetic determinants significantly influence 19-nor-DOC precursor availability. Quantitative trait locus (QTL) analyses in BXD mouse strains reveal:
Table 3: Genetic Correlations of DOC with Behavioral Phenotypes
Phenotype | Tissue | Correlation (r) | p-value | Strains (n) |
---|---|---|---|---|
Ethanol-induced sedation | Cerebral cortex | 0.63 | 0.008 | 16 |
Restraint stress anxiety (light/dark test) | Plasma | -0.56 | 0.011 | 19 |
Ethanol-induced corticosterone | Plasma | 0.67 | 0.003 | 17 |
19-Nor-DOC exhibits high affinity for mineralocorticoid receptors (MR), with potency comparable to aldosterone. In vivo studies demonstrate:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7